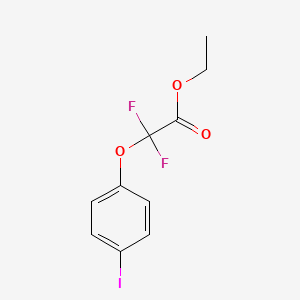
Difluoro-(4-iodo-phenoxy)-acetic acid ethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Difluoro-(4-iodo-phenoxy)-acetic acid ethyl ester is a chemical compound with the molecular formula C10H8F2IO3 It is characterized by the presence of difluoro and iodo substituents on a phenoxy-acetic acid ethyl ester backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of difluoro-(4-iodo-phenoxy)-acetic acid ethyl ester typically involves the following steps:
Starting Materials: The synthesis begins with 4-iodophenol and ethyl bromoacetate as the primary starting materials.
Reaction Conditions: The reaction is carried out in the presence of a base such as potassium carbonate (K2CO3) in an aprotic solvent like dimethylformamide (DMF).
Reaction Mechanism: The 4-iodophenol undergoes nucleophilic substitution with ethyl bromoacetate to form the intermediate ethyl 4-iodophenoxyacetate.
Fluorination: The intermediate is then subjected to fluorination using a fluorinating agent such as diethylaminosulfur trifluoride (DAST) to introduce the difluoro groups, resulting in the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Flow Reactors: Utilizing batch or continuous flow reactors to ensure efficient mixing and reaction control.
Purification: The product is purified using techniques such as recrystallization or column chromatography to achieve the desired purity levels.
Análisis De Reacciones Químicas
Types of Reactions
Difluoro-(4-iodo-phenoxy)-acetic acid ethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) to form corresponding carboxylic acids.
Reduction: Reduction reactions using reducing agents such as lithium aluminum hydride (LiAlH4) can convert the ester group to an alcohol.
Substitution: The iodo group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride (NaH).
Major Products
Oxidation: Formation of difluoro-(4-iodo-phenoxy)-acetic acid.
Reduction: Formation of difluoro-(4-iodo-phenoxy)-ethanol.
Substitution: Formation of substituted difluoro-(4-phenoxy)-acetic acid ethyl ester derivatives.
Aplicaciones Científicas De Investigación
Difluoro-(4-iodo-phenoxy)-acetic acid ethyl ester has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique substituents.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of difluoro-(4-iodo-phenoxy)-acetic acid ethyl ester involves its interaction with molecular targets such as enzymes or receptors. The difluoro and iodo substituents can enhance the compound’s binding affinity and specificity towards these targets, leading to modulation of biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
4-(4-Iodo-phenoxy)-benzoic acid methyl ester: Similar structure but with a benzoic acid methyl ester backbone.
1-(5-Ethyl-2,4-dihydroxy-phenyl)-2-(4-iodo-phenoxy)-ethanone: Contains a dihydroxy-phenyl group and an ethanone backbone.
Uniqueness
Difluoro-(4-iodo-phenoxy)-acetic acid ethyl ester is unique due to the presence of both difluoro and iodo substituents, which can significantly influence its chemical reactivity and biological activity. This combination of substituents is not commonly found in similar compounds, making it a valuable compound for research and development.
Propiedades
Número CAS |
947533-64-4 |
|---|---|
Fórmula molecular |
C10H9F2IO3 |
Peso molecular |
342.08 g/mol |
Nombre IUPAC |
ethyl 2,2-difluoro-2-(4-iodophenoxy)acetate |
InChI |
InChI=1S/C10H9F2IO3/c1-2-15-9(14)10(11,12)16-8-5-3-7(13)4-6-8/h3-6H,2H2,1H3 |
Clave InChI |
RYVJOPUHWCJQRR-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C(OC1=CC=C(C=C1)I)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


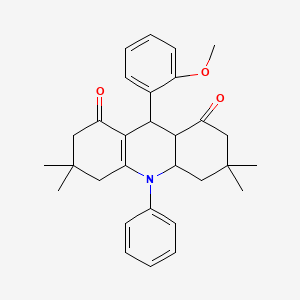

![2-(3-chlorophenyl)-2,7-Diazaspiro[4.4]nonane](/img/structure/B12626756.png)
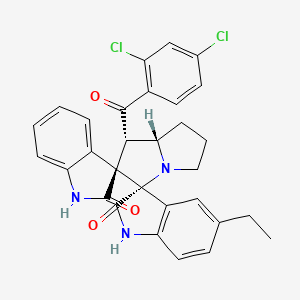
![1-[(2,6-Dichloropyridin-3-yl)methyl]-1H-indazole-3-carboxylic acid](/img/structure/B12626769.png)

![(11S,12R,16S)-11-(4-chlorobenzoyl)-14-(4-nitrophenyl)-9,10,14-triazatetracyclo[8.6.0.02,7.012,16]hexadeca-2,4,6,8-tetraene-13,15-dione](/img/structure/B12626795.png)
![1,2,4-Oxadiazole-5-carboxamide, 3-(4-chloro-1H-pyrrolo[2,3-b]pyridin-5-yl)-N-methyl-](/img/structure/B12626807.png)


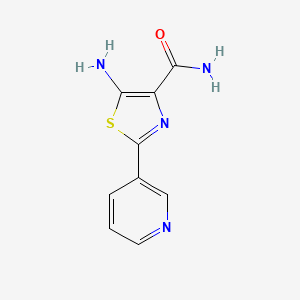
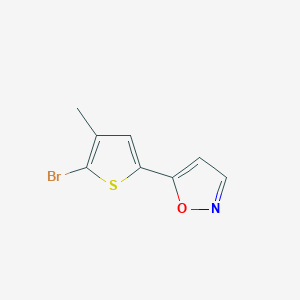
![Benzoic acid,4-(5-bromo-3-cyano-1H-pyrrolo[2,3-b]pyridin-1-yl)-,ethyl ester](/img/structure/B12626830.png)

